2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Description

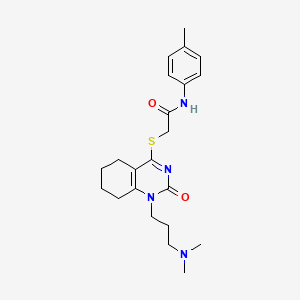

This compound is a hexahydroquinazolinone derivative featuring a thioacetamide linker and a p-tolyl substituent. Its structure includes a partially saturated quinazolinone core, which distinguishes it from fully aromatic analogs. The dimethylamino propyl side chain at the 1-position likely enhances solubility and modulates receptor interactions. The synthesis of such compounds typically involves multi-step reactions, including cyclization, thiolation, and amide coupling, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S/c1-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-4-5-8-19(18)26(22(28)24-21)14-6-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMXDLRMEMYSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Dimethylamino Propyl Side Chain: The dimethylamino propyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound under suitable conditions.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with p-tolylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Matrix Metalloproteinase Inhibition : This compound may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Studies have demonstrated that derivatives can disrupt MMP homodimerization, leading to decreased tumor cell invasion and angiogenesis in vivo models.

- Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal pathogens.

- Neuropharmacological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the context of antidepressant activity.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : Synthesized through cyclization reactions involving anthranilic acid derivatives.

- Alkylation with Dimethylamino Propyl Chloride : This step introduces the dimethylamino propyl side chain.

- Thioether Formation : Achieved by reacting the intermediate with a suitable thiol under basic conditions.

- Acetamide Formation : The final product is obtained through acylation with acetic anhydride or acetyl chloride.

Research Findings and Case Studies

Several studies have explored the applications of quinazoline derivatives similar to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide:

- Inhibition of MMPs : Research has shown that quinazoline-based compounds can effectively inhibit MMPs associated with cancer progression. For instance, studies indicated that modifications to the quinazoline core could enhance binding affinity to MMPs like MMP-9.

- Antimicrobial Efficacy : Various quinazoline derivatives have been tested against different bacterial strains, demonstrating significant antimicrobial activity which could be leveraged for developing new antibiotics.

- Neuropharmacological Studies : The potential antidepressant effects were investigated through behavioral assays in animal models, indicating that compounds featuring dimethylamino groups might influence serotonin pathways .

Mechanism of Action

The mechanism of action of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may interact with active sites, while the dimethylamino propyl side chain and p-tolylacetamide moiety could enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Hexahydroquinazolinone vs. Quinazolinone: The target compound’s partially saturated hexahydroquinazolinone core (1,2,5,6,7,8-hexahydro) contrasts with fully aromatic quinazolinones, such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ().

- Thiazolidinone Derivatives: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () replace the quinazolinone core with a thiazolidinone ring. This structural difference impacts electronic properties and bioactivity, as thiazolidinones are associated with antimicrobial and anti-inflammatory effects .

Substituent Analysis

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule characterized by its quinazoline core and several functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 450.6 g/mol. The key structural features include:

- Quinazoline core : Known for various biological activities.

- Thioether linkage : May participate in redox reactions.

- Dimethylamino group : Enhances nucleophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide exhibit significant biological activities. These include:

- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds derived from quinazoline have been shown to inhibit MMPs, which are involved in tumor metastasis and tissue remodeling.

- Antibacterial Properties : Similar derivatives have demonstrated antibacterial effects against various pathogens.

- Cell Signaling Modulation : Potential interactions with cellular signaling pathways may influence cell migration and proliferation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes like MMPs, which are crucial in cancer progression and inflammation. Studies have shown that inhibition can reduce cell migration and invasion in cancer models .

- Receptor Interaction : The dimethylamino group can facilitate binding to receptors involved in cell signaling pathways. This interaction may disrupt normal signaling cascades associated with cancer cell proliferation.

Case Studies

Several studies have explored the biological effects of related compounds:

- MMP Inhibition Study : A study on a related quinazoline derivative demonstrated effective inhibition of proMMP9-mediated cell migration in vitro and reduced metastasis in an in vivo mouse model . This suggests that 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide could exhibit similar properties.

- Cell Viability Analysis : In experiments assessing cytotoxicity, related compounds showed minimal effects on cell viability at concentrations effective for MMP inhibition . This indicates a favorable therapeutic window for potential clinical applications.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the quinazoline core.

- Introduction of the thioether linkage.

- Acetylation to form the acetamide moiety.

Further modifications could enhance its efficacy or reduce toxicity profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Construct the hexahydroquinazolinone core via cyclization of a thiourea intermediate with a ketone or aldehyde under acidic conditions .

- Step 2: Introduce the 3-(dimethylamino)propyl side chain via alkylation using 1-chloro-3-(dimethylamino)propane in the presence of Na₂CO₃ .

- Step 3: Attach the thioacetamide group via nucleophilic substitution with 2-chloro-N-(p-tolyl)acetamide under inert atmosphere (e.g., N₂) .

Optimization Tips: - Monitor reaction progress using TLC with CH₂Cl₂/MeOH gradients (e.g., 0–8% MeOH) .

- Purify intermediates via column chromatography and confirm purity via ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended) .

- Confirm via melting point consistency (±2°C of theoretical value) .

- Structural Confirmation:

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors (e.g., acetyl chloride byproducts) .

- Spill Management: Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for target binding?

Methodological Answer:

- Analog Synthesis: Modify the p-tolyl group (e.g., introduce electron-withdrawing substituents) or vary the hexahydroquinazolinone core .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies resolve discrepancies in biological activity data across experimental replicates?

Methodological Answer:

- Data Triangulation: Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability) .

- Batch Analysis: Check compound stability via HPLC before each assay; degradation >5% invalidates results .

- Statistical Design: Apply ANOVA to identify outliers and ensure n ≥ 3 replicates per condition .

Q. How can in silico tools predict the ADME properties of this compound?

Methodological Answer:

- Software Tools: Use SwissADME or ADMETLab 2.0 to estimate:

- Bioavailability: Lipophilicity (LogP <5), TPSA (<140 Ų) .

- Metabolic Stability: Cytochrome P450 inhibition risk (e.g., CYP3A4/2D6) .

- Experimental Validation: Compare predictions with in vitro hepatocyte clearance assays .

Q. What advanced techniques optimize reaction yields for large-scale synthesis?

Methodological Answer:

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Chemical Proteomics: Use photoaffinity labeling with a biotinylated probe to pull down target proteins .

- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation shifts post-treatment to confirm binding .

- Knockdown Controls: Apply siRNA against the target and assess compound efficacy loss .

Q. What analytical methods detect degradation products during stability studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS: Identify degradation products via fragmentation patterns (e.g., loss of dimethylamino group) .

- Kinetic Modeling: Calculate shelf-life using Arrhenius equations for accelerated stability data .

Q. How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.